1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Descripción general

Descripción

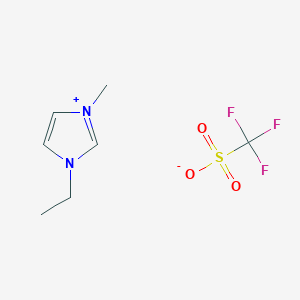

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid composed of a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion. It is known for its stability and unique properties, making it useful in various scientific and industrial applications .

Métodos De Preparación

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate can be synthesized by reacting 1-ethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent, with heating and stirring to facilitate the process. The product is then purified through appropriate treatment and crystallization .

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reactions often involve organic solvents and catalysts to enhance reaction rates and yields.

Major Products: The products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate serves as an effective solvent and reaction medium in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it suitable for various chemical reactions.

- Enantioselective Reactions : This ionic liquid has been utilized in enantioselective amine acylation processes, demonstrating its utility in synthesizing chiral compounds .

- Polymeric Ionic Composites : It is also employed in the production of polymeric ionic composites, which are materials that exhibit both ionic conductivity and mechanical strength .

Electrochemistry

The electrochemical properties of this compound make it a valuable component in electrochemical applications.

- Electrodeposition : Studies have shown that this ionic liquid can facilitate the electrodeposition of metals such as iron from aqueous solutions, enhancing the efficiency of metal recovery processes .

- Supercapacitors : It is used in the fabrication of supercapacitors, where it contributes to improved energy density and power density due to its high ionic conductivity .

Energy Storage

In the realm of energy storage, this compound plays a crucial role in developing advanced materials for batteries and capacitors.

- Molten Salts : This compound is integral in creating hydrophobic and highly conductive molten salts used in dual intercalating molten electrolyte batteries, which are designed for high-performance applications .

- Ultracapacitors : Its application in ultracapacitors has been explored, showing significant improvements in charge transfer response and overall performance compared to traditional materials .

Environmental Applications

The environmental implications of using this compound are noteworthy.

- Carbon Dioxide Utilization : Research indicates that this ionic liquid can facilitate the incorporation of carbon dioxide into various organic syntheses, promoting sustainable practices in chemical manufacturing .

- Green Chemistry : Its use aligns with green chemistry principles, as it allows for reactions to occur under milder conditions while minimizing hazardous waste .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and reactivity of the compound in various chemical and biological systems .

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties but differ in their specific anions, which can affect their solubility, stability, and reactivity. The unique combination of the 1-ethyl-3-methylimidazolium cation and trifluoromethanesulfonate anion in this compound provides distinct advantages in certain applications .

Actividad Biológica

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals. This article delves into the biological activity of [EMIM][CF3SO3], highlighting its effects on microbial growth, enzyme stability, and its role as a solvent in chemical reactions.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They are characterized by low volatility, high thermal stability, and tunable solubility properties. These features make them suitable for a range of applications, including as solvents for chemical reactions and as media for biological processes.

Microbial Growth

Research has demonstrated that [EMIM][CF3SO3] can influence microbial growth positively or negatively depending on its concentration. For instance:

- Bacillus amyloliquefaciens CMW1 , an ionic liquid-tolerant bacterium, exhibited growth in the presence of up to 10% (v/v) [EMIM][CF3SO3]. This strain produced an extracellular protease (BapIL) that maintained activity even in high concentrations of ionic liquids, showcasing the potential for biotechnological applications in environments where ionic liquids are present .

- In contrast, higher concentrations of [EMIM][CF3SO3] can inhibit the growth of certain bacteria. Studies have indicated a hormetic effect where low concentrations stimulate growth while higher concentrations lead to inhibition .

Enzyme Activity and Stability

The stability and activity of enzymes in the presence of ionic liquids is a critical factor for their application in industrial processes. The following findings have been reported:

- The enzyme BapIL from Bacillus amyloliquefaciens showed remarkable stability in the presence of [EMIM][CF3SO3], maintaining functionality across a broad pH range (4.0-12.6) and in high salt concentrations .

- Enzymatic reactions conducted in [EMIM][CF3SO3] have shown enhanced regioselectivity and yields for various pharmaceutical compounds, indicating that this ionic liquid can serve as an effective solvent for synthetic reactions involving biologically active molecules .

Case Studies

Several studies highlight the diverse biological activities associated with [EMIM][CF3SO3]:

- Microbial Production : A study investigated the production of 1,3-propanediol from crude glycerol using a microbial consortium in the presence of [EMIM][CF3SO3]. The results indicated that this ionic liquid could enhance microbial metabolism, thereby improving product yields .

- Pharmaceutical Applications : In the synthesis of antiviral drugs such as trifluridine, [EMIM][CF3SO3] has been used as a solvent to achieve high yields without extensive purification steps. This demonstrates its utility in pharmaceutical synthesis processes .

Comparative Table of Biological Effects

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047965 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-44-2 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate?

A1: The molecular formula is C8H11F3N2O3S, and its molecular weight is 284.26 g/mol.

Q2: What spectroscopic techniques are commonly employed to study this compound?

A2: Infrared (IR) spectroscopy is widely used to investigate interactions of this compound with various materials. [, , ] Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, provides insights into the electronic structure and molecular interactions of this ionic liquid. [, ]

Q3: How does the presence of this compound affect the properties of polymers like high-density polyethylene (HDPE)?

A3: Adding this compound to HDPE/kenaf core fiber biocomposites can act as a plasticizer, decreasing tensile strength and modulus while significantly increasing tensile extension at break. [] This indicates enhanced flexibility in the biocomposite.

Q4: What happens to the conductivity of a system containing this compound when water is introduced?

A4: The addition of a small amount of this compound to a poly(vinylidene fluoride-co-hexafluoropropylene)/succinonitrile system significantly increases electrical conductivity, from ~10-7 to ~10-3 S cm-1 at room temperature. [] This enhancement is attributed to improved ion mobility and dissociation facilitated by the ionic liquid.

Q5: Can this compound be used as a solvent in chemical reactions?

A5: Yes, this compound is an effective solvent for the oxidative depolymerization of lignin. Research has shown that using Manganese(II) nitrate [Mn(NO3)2] as a catalyst in this ionic liquid leads to high conversion rates of lignin into valuable products like syringaldehyde and 2,6-dimethoxy-1,4-benzoquinone (DMBQ). []

Q6: How does this compound perform as an electrolyte in electrochemical applications?

A6: this compound shows promise as an electrolyte in various electrochemical applications. Research indicates that its use in zinc/graphite rechargeable cells results in an average open circuit voltage of 1.10 V with low variation over time. [] Additionally, it has demonstrated potential in double-layer capacitors, contributing to good cycling stability and performance. [, ]

Q7: How is Density Functional Theory (DFT) employed in research involving this compound?

A7: DFT calculations are crucial for understanding the interaction of this compound with other molecules. For instance, DFT calculations combined with infrared spectroscopy helped determine the preferred adsorption geometry of the ionic liquid on a gold surface. [] In another study, DFT, alongside Molecular Dynamics (MD) simulations, was used to model and interpret the structural organization of this compound within a wetting layer on a gold surface. [] This approach provided insights into the interactions between the ionic liquid, the gold surface, and the impact of water content on the system's behavior.

Q8: How does the inclusion of a polarizable force field in Molecular Dynamics simulations impact the study of this compound?

A8: Molecular dynamics simulations employing polarizable force fields provide valuable insights into the dynamic behavior of this compound. These simulations enable the calculation of properties like dielectric spectra, which can be further utilized to understand solvation dynamics in this ionic liquid. []

Q9: How does the structure of this compound influence its interactions with solid surfaces?

A9: The trifluoromethanesulfonate anion in this compound plays a key role in its interactions with solid surfaces. For instance, studies have revealed that the SO3 group of the anion interacts with the alumina surface. [] This interaction influences the ionic liquid's behavior at the interface, highlighting the significance of the anion structure in determining its physicochemical properties.

Q10: How stable is this compound under high pressure?

A10: Research using infrared spectroscopy reveals that this compound remains in a liquid state under high pressures up to 10 GPa and doesn't show signs of crystallization. [] This stability under pressure makes it suitable for high-pressure applications.

Q11: Are there any studies investigating the environmental impact of this compound?

A11: While this specific Q&A compilation does not include detailed ecotoxicological studies, it highlights the need for such research. Understanding the biodegradability and potential environmental impact of this compound is crucial for its sustainable application.

Q12: How does the solubility of carbon dioxide (CO2) in this compound change with temperature?

A12: The solubility of CO2 in this compound decreases with increasing temperature. [] This information is crucial for designing processes involving CO2 capture using this ionic liquid, as temperature control is vital for optimal performance.

Q13: Does the presence of water affect the solubility of gases like carbon dioxide in this compound?

A13: Research indicates that adding water to this compound can reduce the solubility of CO2, while it does not significantly affect the solubility of CO2 in ionic liquids based on the tris(pentafluoroethyl)trifluorophosphate anion. [] This observation suggests that the choice of anion in the ionic liquid can significantly influence gas solubility in the presence of water.

Q14: Are there any other ionic liquids that can be used as alternatives to this compound for specific applications?

A14: Yes, several ionic liquids can serve as alternatives, each with its own set of properties. For example, 1-allyl-3-methylimidazolium chloride ([Amim]Cl) demonstrates higher efficiency in separating acetone-methanol mixtures compared to this compound. [] The choice of the most suitable ionic liquid depends on the specific application and desired properties, such as conductivity, viscosity, and thermal stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.